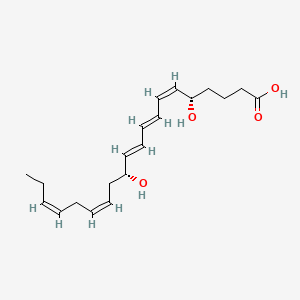

白三烯B5

描述

Leukotriene B5 is a type of leukotriene, which are inflammatory mediators derived from arachidonic acid and eicosapentaenoic acid. Leukotrienes play a significant role in the immune response by mediating inflammation and allergic reactions. Leukotriene B5, specifically, is produced by neutrophils and has a structure characterized by multiple double bonds and hydroxyl groups .

科学研究应用

白三烯 B5 具有多种科学研究应用:

化学: 用于研究脂质信号和炎症的机制。

生物学: 白三烯 B5 用于研究白三烯在免疫细胞功能和炎症中的作用。

作用机制

白三烯 B5 通过与免疫细胞表面上的特定受体结合发挥作用。这些受体包括白三烯 B4 受体 1 和白三烯 B4 受体 2。结合后,白三烯 B5 会激活信号通路,导致释放炎症细胞因子、趋化因子和其他介质。 这会导致血管通透性增加,中性粒细胞趋化,并促进炎症 .

生化分析

Biochemical Properties

Leukotriene B5 is involved in several biochemical reactions, primarily acting as a mediator in inflammatory responses. It is synthesized through the action of the enzyme 5-lipoxygenase on eicosapentaenoic acid. This enzyme converts eicosapentaenoic acid into leukotriene A5, which is then hydrolyzed by leukotriene A4 hydrolase to form leukotriene B5 . Leukotriene B5 interacts with specific receptors on the surface of target cells, such as BLT1 and BLT2 receptors, to exert its biological effects .

Cellular Effects

Leukotriene B5 influences various types of cells and cellular processes. It plays a significant role in modulating immune cell functions, including those of neutrophils, eosinophils, and macrophages. Leukotriene B5 enhances the chemotactic response of neutrophils, promoting their migration to sites of inflammation . It also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to the overall inflammatory response .

Molecular Mechanism

The molecular mechanism of leukotriene B5 involves its binding to BLT1 and BLT2 receptors on target cells. This binding triggers a cascade of intracellular signaling events, leading to the activation of various downstream pathways. Leukotriene B5 can activate phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C . These signaling events ultimately lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leukotriene B5 can vary over time. Studies have shown that leukotriene B5 is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to leukotriene B5 in in vitro or in vivo studies has demonstrated sustained inflammatory responses and alterations in cellular functions .

Dosage Effects in Animal Models

The effects of leukotriene B5 vary with different dosages in animal models. Low doses of leukotriene B5 can enhance immune cell functions and promote inflammation, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where a certain concentration of leukotriene B5 is required to elicit a significant biological response .

Metabolic Pathways

Leukotriene B5 is involved in metabolic pathways related to the metabolism of eicosapentaenoic acid. The enzyme 5-lipoxygenase catalyzes the conversion of eicosapentaenoic acid to leukotriene A5, which is then hydrolyzed to form leukotriene B5 . This pathway is crucial for the production of leukotriene B5 and its subsequent biological activities .

Transport and Distribution

Leukotriene B5 is transported and distributed within cells and tissues through specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Within cells, leukotriene B5 can localize to specific compartments, such as the cytoplasm and cell membrane, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of leukotriene B5 is essential for its activity and function. Leukotriene B5 can be found in the cytoplasm and associated with cell membranes, where it interacts with its receptors and other signaling molecules . Post-translational modifications and targeting signals may direct leukotriene B5 to specific cellular compartments, influencing its biological activity .

准备方法

白三烯 B5 是通过花生四烯酸 5-脂氧合酶的催化作用,由二十碳五烯酸合成。 该酶催化二十碳五烯酸氧化生成白三烯 A5,随后在白三烯 A4 水解酶的作用下转化为白三烯 B5 . 工业生产方法通常涉及从海洋来源中提取二十碳五烯酸,然后在受控条件下通过酶促转化为白三烯 B5 .

化学反应分析

白三烯 B5 会经历各种化学反应,包括:

氧化: 白三烯 B5 可以被氧化形成 20-羟基-白三烯 B5 和 20-羧基-白三烯 B5.

还原: 还原反应可以改变白三烯 B5 中的双键,从而改变其生物活性。

取代: 取代反应可以在羟基上发生,导致形成不同的衍生物。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应产生的主要产物是白三烯 B5 的各种羟基化和羧基化衍生物 .

相似化合物的比较

白三烯 B5 与其他白三烯类似,例如白三烯 B4、白三烯 C4、白三烯 D4 和白三烯 E4。白三烯 B5 的独特之处在于它源自二十碳五烯酸,而其他白三烯通常源自花生四烯酸。 这种前体脂肪酸的差异导致白三烯 B5 与白三烯 B4 相比具有较低的炎症效应 . 类似的化合物包括:

白三烯 B4: 中性粒细胞的强力趋化剂。

白三烯 C4、D4 和 E4: 参与支气管收缩和血管通透性增加.

白三烯 B5 的独特来源和降低的炎症效力使其成为研究炎症调节和开发抗炎疗法的宝贵化合物。

属性

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,17Z)-5,12-dihydroxyicosa-6,8,10,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h3-4,6-11,14-15,18-19,21-22H,2,5,12-13,16-17H2,1H3,(H,23,24)/b4-3-,8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISQPGCQOHLHQK-HDNPQISLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868574 | |

| Record name | Leukotriene B5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene B5 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80445-66-5 | |

| Record name | Leukotriene B5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80445-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leukotriene� B5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Leukotriene B5 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

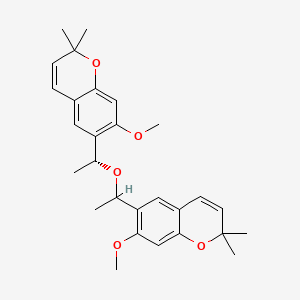

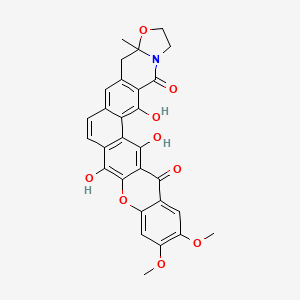

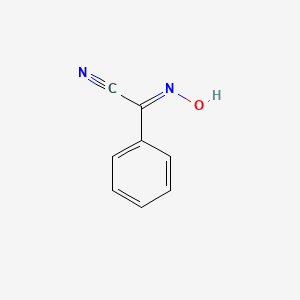

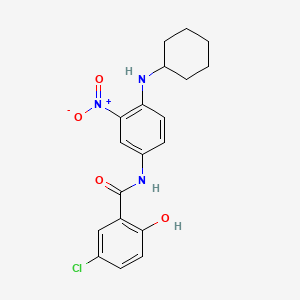

Feasible Synthetic Routes

Q1: How does LTB5 compare to LTB4 in terms of biological activity?

A: LTB5 is significantly less potent than LTB4 in its pro-inflammatory effects. It exhibits weaker activity in stimulating DNA synthesis in human keratinocytes [], enhancing complement receptors on neutrophils [], and inducing neutrophil chemotaxis [, ]. While both LTB4 and LTB5 can cause contraction of bullfrog lung tissue, LTB5 is less potent in this regard as well [].

Q2: Does LTB5 interact with the same receptor as LTB4?

A: Research suggests that LTB5 can bind to the LTB4 receptor, although with a lower affinity compared to LTB4 [, ]. Studies using bullfrog lung membranes revealed that LTB5 could compete with [3H]LTB4 for binding sites, indicating interaction with the LTB4 receptor [].

Q3: Can LTB5 modulate the effects of LTB4?

A: Yes, LTB5 has been shown to inhibit the effects of LTB4 on human keratinocytes and neutrophils, albeit to a lesser extent than its impact on LTB4-induced actions [].

Q4: What is the molecular formula and weight of LTB5?

A4: The molecular formula of LTB5 is C20H32O4, and its molecular weight is 336.47 g/mol.

Q5: Is there spectroscopic data available for LTB5?

A: Yes, several studies utilize spectroscopic techniques for LTB5 identification and characterization. Researchers employ UV absorbance [, , ], gas chromatography-mass spectrometry (GC-MS) [, , , ], and nuclear magnetic resonance (NMR) [] to analyze and confirm the structure of LTB5 and its metabolites.

Q6: Have there been any computational studies on LTB5?

A: While this specific article set doesn't delve into detailed computational modeling of LTB5, one study employed electrospray low-energy tandem mass spectrometry (MS/MS) to identify endogenous RvE1 (a related lipid mediator) and other EPA-derived products, including LTB5, in biological samples []. This approach, based on MS/MS spectra and fragmentation mechanisms, showcases the application of mass spectrometry in analyzing LTB5 and related compounds.

Q7: How do structural differences between LTB4 and LTB5 contribute to their difference in biological activity?

A: LTB5 possesses a double bond between C-17 and C-18, making it more rigid than LTB4 []. This structural rigidity potentially hinders its binding to the LTB4 receptor, contributing to its weaker agonist activity compared to LTB4 [].

Q8: Are there specific challenges in formulating LTB5?

A: While the provided articles don't explicitly discuss LTB5 formulation challenges, they highlight the administration methods used in research. Studies explore various delivery routes, including dietary supplementation with EPA (the precursor to LTB5) [, , , , , , , ], intravenous infusion of EPA [, , ], and direct administration of LTB5 [].

Q9: What in vitro models have been used to study LTB5?

A: Researchers have used isolated human neutrophils [, , , ] and cultured human epidermal keratinocytes [] to investigate the effects of LTB5 on cellular functions like chemotaxis, enzyme release, and DNA synthesis in vitro.

Q10: Can LTB5 levels be used as a biomarker for EPA intake?

A: Yes, measuring LTB5 levels, along with the LTB5/LTB4 ratio, in biological samples like plasma or neutrophils can indicate the level of EPA incorporation into the body [, , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1235098.png)

![13-Amino-17-bromo-3,35-dichloro-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-12-one](/img/structure/B1235110.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)